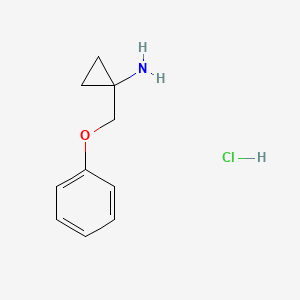

1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(phenoxymethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10(6-7-10)8-12-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKMPGJDMQCJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437985-09-6 | |

| Record name | 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 Phenoxymethyl Cyclopropan 1 Amine Hydrochloride and Its Derivatives

Direct Synthetic Routes to 1-(Phenoxymethyl)cyclopropan-1-amine (B3281886) Hydrochloride

Direct approaches aim to construct the cyclopropane (B1198618) ring and introduce the essential amine functionality in a concerted or sequential manner, starting from acyclic precursors. These methods are often valued for their potential efficiency and atom economy.

Cyclopropanation Methodologies with Nitrogen Functionality Introduction

The formation of the cyclopropane ring is a critical step, and several methods have been adapted to incorporate a nitrogen-containing group concurrently. These strategies often involve the reaction of an alkene with a carbene or carbenoid species.

Simmons-Smith Reaction: This classic cyclopropanation method involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane. nrochemistry.comwikipedia.org The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For the synthesis of cyclopropylamines, this reaction can be applied to alkenes that already contain a nitrogen functionality, such as enamines or allylic amines. nrochemistry.comnih.gov The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.orgnih.gov

Metal-Catalyzed Reactions of Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, are effective in decomposing diazo compounds to generate metal carbenes. wikipedia.orgresearchgate.net These reactive intermediates can then add to an alkene to form a cyclopropane ring. nih.gov To synthesize cyclopropylamines, this reaction can be performed on alkenes bearing a nitrogen substituent. Alternatively, the diazo compound itself can contain a nitrogen functionality. nih.gov Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org Significant progress has been made in developing enantioselective versions of these reactions, which are crucial for producing chiral amine products. nih.govresearchgate.net

| Cyclopropanation Method | Reagents/Catalyst | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific; tolerant of various functional groups. nrochemistry.comwikipedia.orgtcichemicals.com |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity compared to the classic Simmons-Smith. wikipedia.orgnih.gov |

| Metal-Catalyzed Diazo | Diazo compound, Rhodium or Copper catalyst | Forms a metal carbene intermediate; can be made enantioselective. wikipedia.orgnih.gov |

Reductive Amination Approaches for Cyclopropylamine (B47189) Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds. This approach typically involves the reaction of a carbonyl compound, such as a ketone or aldehyde, with ammonia or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 1-substituted cyclopropylamines, the key precursor would be a 1-substituted cyclopropyl (B3062369) ketone. This ketone would react with an amine source, followed by reduction using agents like sodium borohydride (B1222165) or hydrogen over a metal catalyst, to yield the target cyclopropylamine. longdom.org An interesting catalytic dichotomy has been observed where the choice between a rhodium or ruthenium catalyst can lead to either the expected reductive amination product or a novel ring-expanded pyrrolidine. nih.gov

Alkylation Strategies for Primary Amine Formation

Alkylation strategies involve the formation of the amine group through the reaction of a nucleophilic nitrogen source with an electrophilic cyclopropane derivative. A common approach is the reaction of a halogenated cyclopropane, such as 1-chloro-1-(phenoxymethyl)cyclopropane, with ammonia or a protected amine equivalent. longdom.org This nucleophilic substitution reaction directly installs the amino group onto the cyclopropane ring.

A significant challenge in the N-alkylation of primary amines is preventing overalkylation, which leads to secondary and tertiary amine byproducts. One strategy to achieve selective monoalkylation involves using the hydrobromide salt of the primary amine along with an alkyl bromide under controlled basic conditions. rsc.org This method ensures that the reactant primary amine is selectively deprotonated and available for reaction, while the newly formed, more nucleophilic secondary amine remains protonated and unreactive. rsc.org

Indirect Synthesis via Precursor Functionalization and Transformation

Indirect routes involve the initial synthesis of a stable, functionalized cyclopropane precursor, which is then chemically transformed into the desired amine in subsequent steps. These multi-step pathways often offer greater flexibility and control over the final product's structure.

Pathways from Cyclopropane Carbonitrile and Carboxamide Derivatives

One of the most established routes to cyclopropylamines begins with cyclopropane carbonitrile. google.comgoogle.com This precursor can be readily converted to the primary amine through several well-known transformations.

Hofmann Rearrangement: The nitrile is first hydrolyzed to the corresponding cyclopropane carboxamide. google.comgoogle.com The resulting amide is then subjected to the Hofmann rearrangement using an alkali hypochlorite and hydroxide solution, which converts the carboxamide into the primary amine with one fewer carbon atom. google.com

Curtius Rearrangement: An alternative to the Hofmann rearrangement is the Curtius degradation, which proceeds via a carboxylic acid intermediate. The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the primary amine. This method was successfully used in a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. nih.gov

Kulinkovich-Szymoniak Reaction: A more direct route from nitriles involves a titanium(II)-mediated coupling with Grignard reagents. organic-chemistry.org This reaction transforms the nitrile group directly into a primary amino group on the cyclopropane ring, offering a simpler, one-step alternative to multi-step sequences. organic-chemistry.org

| Precursor | Key Reaction | Reagents | Product |

| Cyclopropane Carbonitrile | Hydrolysis & Hofmann Rearrangement | 1. Aqueous Acid 2. Alkali Hypochlorite, Alkali Hydroxide | Cyclopropylamine google.com |

| Cyclopropanecarboxylic Acid | Curtius Rearrangement | 1. Acyl Azide Formation 2. Thermal Rearrangement 3. Hydrolysis | Cyclopropylamine nih.gov |

| Cyclopropane Nitrile | Kulinkovich-Szymoniak Reaction | Ti(OPr-i)₄, Grignard Reagent (e.g., EtMgBr) | Cyclopropylamine organic-chemistry.org |

Routes Employing Cyclopropanol and Cyclopropanecarboxaldehyde Intermediates

Cyclopropanol and cyclopropanecarboxaldehyde serve as versatile intermediates that can be efficiently converted to the target amine. These precursors leverage the reactivity of the hydroxyl and aldehyde functional groups, respectively.

The amination of cyclopropanol, using ammonia or other amine derivatives in the presence of a catalyst, provides an efficient and scalable pathway to cyclopropylamines. longdom.org Cyclopropanols themselves are valuable intermediates that can be involved in various ring-opening and functionalization reactions. researchgate.net

Alternatively, cyclopropanecarboxaldehyde can be converted to the corresponding amine via reductive amination, as described previously (Section 2.1.2). The aldehyde reacts with an amine source to form an imine, which is subsequently reduced to furnish the cyclopropylamine. longdom.org This method is a cornerstone of amine synthesis and is readily applicable to cyclopropane-containing substrates.

Utility of Halogenated Cyclopropane Precursors

Halogenated cyclopropanes serve as versatile precursors in the synthesis of cyclopropylamines. researchgate.net Their utility stems from the ability of the halogen atom to act as a leaving group in nucleophilic substitution reactions or to facilitate ring-opening and rearrangement reactions.

One common strategy involves the reaction of a halogenated cyclopropane with an amine. For instance, bicyclic aminocyclopropanes substituted with two halogen atoms can be prepared and subsequently reacted with various amines. researchgate.net These reactions often lead to cyclopropane-ring cleavage, yielding ring-expanded products like functionalized azepanes and piperidines. researchgate.net The relative configuration of the halogen substituent can influence the reaction pathway, with endo-configured halogens often favoring ring expansion. researchgate.net Monochloro-substituted cyclopropanes can also undergo this ring expansion process. researchgate.net

Another approach involves a base-assisted dehydrohalogenation of bromocyclopropanes to form a highly reactive cyclopropene intermediate. mdpi.com This intermediate can then undergo nucleophilic addition with an amine to afford the desired cyclopropylamine. mdpi.com This method has been successfully applied to the synthesis of densely substituted and enantiomerically enriched cyclopropanes. mdpi.com

The Simmons-Smith cyclopropanation is another key reaction that can be adapted for the synthesis of halogenated cyclopropane precursors. researchgate.net This reaction stereospecifically converts alkenes into cyclopropanes and can be used to introduce halogen atoms, which are then available for further functionalization to introduce the amine group. researchgate.net

| Precursor Type | Reaction | Product | Reference |

| Dihalogenated bicyclic aminocyclopropane | Nucleophilic substitution/Ring cleavage | Functionalized azepanes and piperidines | researchgate.net |

| Bromocyclopropane | Base-assisted dehydrohalogenation/Nucleophilic addition | Densely substituted cyclopropylamines | mdpi.com |

| Alkene | Simmons-Smith cyclopropanation | Halogenated cyclopropane | researchgate.net |

Stereoselective Synthesis of 1-(Phenoxymethyl)cyclopropan-1-amine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 1-(phenoxymethyl)cyclopropan-1-amine derivatives is of paramount importance.

Significant progress has been made in the enantioselective synthesis of cyclopropylamines. acs.orgnih.gov These methods aim to control the formation of chiral centers, leading to the preferential formation of one enantiomer over the other.

One notable strategy is the use of chiral catalysts in cyclopropanation reactions. For example, Ru(II)-Pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates has been shown to produce cyclopropylamine derivatives with high enantioselectivity. chemrxiv.orgmdpi.com Similarly, organocatalytic approaches, such as those using chiral diphenylprolinol TMS ether, have been employed in cascade Michael-alkylation reactions to synthesize chiral cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org This method facilitates the formation of two new carbon-carbon bonds and two stereogenic centers in a single step. organic-chemistry.org

Another approach involves the desymmetrization of cyclopropenes using metal catalysts, which has been successfully applied to the synthesis of chiral aminocyclopropanes. chemrxiv.org Hydrogen-bonding catalysis has also emerged as a strategy for enantioselective photocycloadditions involving cyclopropylamines. rsc.org

| Method | Catalyst/Reagent | Key Features | References |

| Asymmetric Cyclopropanation | Ru(II)-Pheox | High enantioselectivity | chemrxiv.orgmdpi.com |

| Cascade Michael-Alkylation | Chiral diphenylprolinol TMS ether | High enantio- and diastereoselectivity, single-step formation of multiple bonds and stereocenters | organic-chemistry.org |

| Desymmetrization of Cyclopropenes | Metal catalysts | Synthesis of chiral aminocyclopropanes | chemrxiv.org |

| Asymmetric Photocycloaddition | Hydrogen-bonding catalyst | Enantiocontrol in radical addition processes | rsc.org |

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. The synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes demonstrates excellent diastereoselective control. chemrxiv.org This reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by a ring-closure to generate the cyclopropylamine product. chemrxiv.org The diastereoselectivity of this process can be influenced by the reaction conditions, with the addition of a polar a-protic co-solvent often favoring the formation of the trans-diastereomer. chemrxiv.org

Michael-initiated ring-closure (MIRC) reactions are also powerful tools for the diastereoselective synthesis of cyclopropanes. researchgate.netrsc.org In these reactions, a nucleophile adds to a Michael acceptor, and the resulting enolate undergoes an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereochemistry of the final product can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org For instance, the use of chiral auxiliaries on the Michael acceptor can direct the approach of the nucleophile, leading to high diastereoselectivity. rsc.org

Controlling the stereochemistry of chiral centers adjacent to the cyclopropane ring is crucial for synthesizing complex and biologically active molecules. One approach involves the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids. doi.org The proximity of the double bond to a neighboring stereogenic center in the chiral substrate can lead to the formation of cyclopropanes as single diastereomers. doi.org

Tandem reactions have also been developed to create multiple stereocenters in a single pot. For example, a catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines can be followed by a tandem cyclopropanation to afford aminocyclopropyl carbinols with three continuous stereocenters. nih.govnih.gov This one-pot procedure generates three C-C bonds and three stereocenters with good yields and high enantioselectivities. nih.govnih.gov

Furthermore, the stereoselective ring-opening of optically active precursors can be used to generate axially chiral biaryls with a stereocenter adjacent to where the cyclopropane ring was. nih.gov This "chirality relay" strategy transfers the stereochemical information from a stereogenic carbon center to the axial chirality of the product. nih.gov

Multicomponent Reaction Paradigms for the Synthesis of 1-(Phenoxymethyl)cyclopropan-1-amine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov MCRs offer several advantages, including high atom economy, convergence, and the rapid generation of molecular complexity. nih.gov

Isocyanide-based MCRs are particularly powerful for producing highly functionalized molecules. nih.gov While these reactions have historically suffered from poor stereoselectivity, recent advances have led to the development of diastereoselective isocyanide-based MCRs for the synthesis of complex scaffolds. nih.gov For instance, a multicomponent sequence involving an amine addition to a hemiacetal, followed by the introduction of an isocyanide, can lead to the formation of cyclopentenyl amines with high diastereoselectivity. nih.gov

Consecutive MCRs provide another powerful strategy for building complex molecular architectures. For example, a Betti reaction can be followed by a Bargellini reaction to synthesize novel oxazepine-based scaffolds from simple and readily available starting materials. chemicalpapers.com While not directly forming a cyclopropane ring, these paradigms highlight the potential of MCRs to rapidly assemble complex heterocyclic systems that could be further elaborated to include the desired 1-(phenoxymethyl)cyclopropan-1-amine moiety. The development of novel MCRs that directly incorporate the cyclopropane ring is an active area of research.

Mechanistic Investigations of Chemical Transformations Involving 1 Phenoxymethyl Cyclopropan 1 Amine

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring, characterized by significant ring strain and unique C-C bonding orbitals, is susceptible to various ring-opening reactions. In the case of 1-(phenoxymethyl)cyclopropan-1-amine (B3281886), the presence of both an amino group (which exists as an ammonium (B1175870) ion in the hydrochloride salt) and a phenoxymethyl (B101242) group on the same carbon atom significantly influences the reactivity and mechanistic pathways of these transformations.

The opening of a cyclopropane ring can be initiated by either electrophilic or nucleophilic attack. The regiochemical outcome of these reactions is heavily dependent on the nature of the substituents on the ring. nih.gov Cyclopropanes bearing an electron-accepting group are considered potent σ-electrophiles, capable of undergoing polar reactions with nucleophiles. nih.gov

In 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride, the protonated amino group (-NH3+) acts as a strong σ-acceptor. Theoretical and crystallographic studies have shown that strong σ-acceptor groups interact with the cyclopropane 1e” orbital, which leads to a weakening and lengthening of the distal (C2-C3) bond. nih.gov This electronic effect makes the distal bond the most likely site for cleavage. Electrophilic ring-opening of a similar compound, trans-2-phenylcyclopropylamine•HCl, has been shown to occur at the distal (C2-C3) bond, a finding consistent with the weakening of this bond by the σ-withdrawing ammonium group. nih.gov

Under superacid conditions, for instance, an electrophile (like H+) would attack the weakened distal bond, leading to a dicationic intermediate that can be trapped by a nucleophile. nih.gov Conversely, nucleophilic attack can also trigger ring-opening. In donor-acceptor (D-A) cyclopropanes, a Lewis acid catalyst typically coordinates to the electron-withdrawing group, facilitating nucleophilic attack. snnu.edu.cn For 1-(phenoxymethyl)cyclopropan-1-amine, a nucleophile would attack one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring, leading to the cleavage of the C1-C2 or C1-C3 bond and formation of a stabilized carbanionic intermediate. Catalytic asymmetric ring-opening reactions of aminocyclopropanes with various oxygen nucleophiles have been developed to produce chiral γ-amino acid derivatives. rsc.orgrsc.org

The general pathways can be summarized as follows:

| Pathway | Initiator | Key Intermediate | Bond Cleavage |

| Electrophilic | Electrophile (e.g., H+, Lewis Acid) | Dicationic species | Distal (C2-C3) |

| Nucleophilic | Nucleophile (e.g., R-OH, Ar-OH) | Zwitterionic/Carbanionic species | Vicinal (C1-C2 or C1-C3) |

Radical-mediated reactions provide an alternative pathway for the cleavage of the cyclopropane ring. nih.gov These reactions often proceed via single-electron transfer (SET) to or from the cyclopropylamine (B47189) moiety. Electron spin resonance (ESR) studies have been instrumental in investigating the radical cation mechanism of the ring-opening of cyclopropylamines. acs.org

Upon one-electron oxidation, the nitrogen atom's lone pair is removed, forming a radical cation. This intermediate is highly unstable and rapidly undergoes ring-opening. The cleavage of the cyclopropane ring in the radical cation intermediate leads to the formation of a distonic radical cation, where the charge and radical centers are separated. rsc.org This ring-opening is a key step in various synthetic transformations, including [3+2] photocycloadditions of cyclopropylamines with olefins. rsc.org

The general mechanism involves:

Initiation : A radical initiator or photochemical activation generates a radical species, or an oxidant induces single-electron transfer from the amine, forming the cyclopropylamine radical cation. rsc.orgnih.gov

Ring-Opening : The radical cation undergoes rapid cleavage of a C-C bond in the cyclopropane ring to form a more stable, open-chain radical intermediate. acs.orgnih.gov

Propagation/Termination : The resulting radical can be trapped by another molecule, participate in an intramolecular cyclization, or be further oxidized or reduced to terminate the chain. nih.govbeilstein-journals.org

For example, a photoredox catalyst can oxidize the amine of a cyclopropylamine derivative, leading to a radical cation that opens up. This intermediate can then add to an olefin, initiating a cascade that results in the formation of more complex cyclic structures. rsc.org

Substituents play a critical role in directing the regioselectivity (which bond breaks) and stereoselectivity (the spatial arrangement of the product) of cyclopropane ring-opening reactions. epfl.ch

Regioselectivity : As previously mentioned, the electronic nature of the substituent is paramount.

σ-Acceptor Groups : The -NH3+ group in this compound is a strong σ-acceptor. This type of substituent weakens the distal C2-C3 bond, promoting its cleavage in electrophilic reactions. nih.gov

π-Acceptor Groups : In contrast, strong π-acceptor groups (like a carbonyl or nitro group) interact with the 3e' orbital of the cyclopropane ring. This interaction weakens and lengthens the vicinal (C1-C2) bonds, leading to their cleavage. nih.gov

Donor Groups : Electron-donating groups stabilize an adjacent positive charge. In donor-acceptor cyclopropanes, the ring-opening is facilitated by a "push-pull" mechanism where the donor pushes electron density and the acceptor pulls it, polarizing a vicinal bond and making it susceptible to cleavage. snnu.edu.cn

Stereoselectivity : The stereochemical outcome of ring-opening reactions can be controlled by chiral catalysts or auxiliaries, or by the inherent stereochemistry of the starting material. In catalytic asymmetric transformations, a chiral Lewis acid or a chiral catalyst can coordinate to the cyclopropane substrate in a way that blocks one face from nucleophilic attack, leading to the preferential formation of one enantiomer. snnu.edu.cnscispace.com The stereochemistry of the substituents on the ring can also direct the approach of reagents, leading to diastereoselective outcomes. nih.gov For instance, in reactions involving iminium activation, the stereochemistry of the catalyst can dictate the facial selectivity of both the ring-opening and subsequent bond-forming steps. nih.gov

| Substituent Type on C1 | Electronic Effect | Predicted Bond Cleavage |

| -NH3+ (σ-acceptor) | Weakens distal bond | C2-C3 |

| -COR (π-acceptor) | Weakens vicinal bonds | C1-C2 / C1-C3 |

| -OR (Donor) | Stabilizes adjacent carbocation | C1-C2 / C1-C3 |

Reactivity of the Amine Functionality

The primary amine group of 1-(phenoxymethyl)cyclopropan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it reactive towards a wide range of electrophilic centers.

The amine's lone pair readily attacks electron-deficient carbon atoms. This fundamental reactivity is central to its transformations.

Aldehydes and Ketones : Primary amines react with aldehydes and ketones in a nucleophilic addition reaction to the carbonyl carbon. nih.gov This reaction is typically acid-catalyzed and reversible, initially forming an unstable intermediate called a carbinolamine, which then eliminates water to form a stable imine (also known as a Schiff base). chemistrysteps.comwikipedia.org The optimal pH for this reaction is mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), but not so much acid that it protonates the starting amine, rendering it non-nucleophilic. chemistrysteps.comlibretexts.org

Acid Chlorides : The reaction with acid chlorides is a vigorous and generally irreversible acylation process. The amine attacks the highly electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion. testbook.com This reaction results in the formation of a stable N-substituted amide. Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction. commonorganicchemistry.com

Sulfonyl Chlorides : Similarly, primary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. libretexts.org This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. The sulfonamide formed from a primary amine still has an acidic proton on the nitrogen, allowing it to dissolve in aqueous base. libretexts.orgyoutube.com

| Electrophile | Reagent Class | Product |

| Aldehyde (R-CHO) | Carbonyl Compound | Imine |

| Ketone (R-CO-R') | Carbonyl Compound | Imine |

| Acid Chloride (R-CO-Cl) | Acylating Agent | N-substituted Amide |

| Sulfonyl Chloride (R-SO2-Cl) | Sulfonylating Agent | N-substituted Sulfonamide |

The reaction of 1-(phenoxymethyl)cyclopropan-1-amine with aldehydes or ketones leads specifically to the formation of imines. openstax.org

Imine Formation : As a primary amine, the compound undergoes a condensation reaction with a carbonyl compound. The mechanism involves two main stages:

Nucleophilic Addition : The amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine. chemistrysteps.comlibretexts.org

Dehydration : The carbinolamine's hydroxyl group is protonated under acidic conditions, converting it into a good leaving group (H2O). The nitrogen's lone pair assists in eliminating water, forming a positively charged iminium ion. Subsequent deprotonation of the nitrogen yields the final, neutral imine product. openstax.orgucalgary.ca

Enamine Formation : It is crucial to note that enamines are formed from the reaction of aldehydes or ketones with secondary amines. makingmolecules.comorgoreview.com A primary amine like 1-(phenoxymethyl)cyclopropan-1-amine cannot directly form an enamine. The iminium ion intermediate formed from a secondary amine lacks a proton on the nitrogen atom. To achieve a neutral product, a proton is instead removed from an adjacent carbon (the α-carbon), resulting in the formation of a C=C double bond next to the nitrogen atom, which is the defining feature of an enamine. openstax.orgchemistrysteps.com

Subsequent Transformations of Imines : The imines formed from 1-(phenoxymethyl)cyclopropan-1-amine can undergo further reactions.

Hydrolysis : Being a reversible process, imine formation can be reversed by the addition of water, typically in the presence of acid. This hydrolysis reaction cleaves the C=N bond, regenerating the original amine and the carbonyl compound. chemistrysteps.commasterorganicchemistry.com

Reduction : The C=N double bond of an imine can be reduced to a C-N single bond using reducing agents like sodium borohydride (B1222165) (NaBH4). This process, known as reductive amination when performed in one pot from the carbonyl and amine, converts the primary amine into a secondary amine. chemistrysteps.commasterorganicchemistry.com

N-Alkylation and Quaternization Processes

The primary amine functionality of 1-(phenoxymethyl)cyclopropan-1-amine is a nucleophilic center, making it susceptible to N-alkylation and quaternization reactions. These processes involve the formation of new carbon-nitrogen bonds.

N-Alkylation typically proceeds via a nucleophilic substitution reaction where the amine attacks an alkyl halide or another suitable electrophile. The reaction mechanism is influenced by the nature of the alkylating agent, the solvent, and the presence of a base. The primary amine can be successively alkylated to form secondary and tertiary amines.

A general scheme for the N-alkylation and subsequent quaternization of 1-(phenoxymethyl)cyclopropan-1-amine is presented below:

Table 1: General Scheme for N-Alkylation and Quaternization

| Step | Reactants | Product | Description |

|---|---|---|---|

| Primary to Secondary Amine | 1-(Phenoxymethyl)cyclopropan-1-amine + R¹-X | N-Alkyl-1-(phenoxymethyl)cyclopropan-1-amine | Nucleophilic substitution of an alkyl halide (R¹-X) by the primary amine. |

| Secondary to Tertiary Amine | N-Alkyl-1-(phenoxymethyl)cyclopropan-1-amine + R²-X | N,N-Dialkyl-1-(phenoxymethyl)cyclopropan-1-amine | Further alkylation of the secondary amine with another alkyl halide (R²-X). |

| Tertiary Amine to Quaternary Salt | N,N-Dialkyl-1-(phenoxymethyl)cyclopropan-1-amine + R³-X | N,N,N-Trialkyl-1-(phenoxymethyl)cyclopropan-1-ammonium halide | Quaternization of the tertiary amine to form a quaternary ammonium salt. |

Note: R¹, R², R³ represent alkyl groups and X represents a halide.

Metal-Catalyzed Reactions and C-H Functionalization

The presence of both an amine and a phenoxy group, along with the cyclopropane ring, offers multiple sites for metal-catalyzed transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, for example, is a well-established method for the formation of C-N bonds via the reaction of an amine with an aryl halide. libretexts.orgorganic-chemistry.orgwikipedia.org In the context of 1-(phenoxymethyl)cyclopropan-1-amine, the primary amine could serve as the nucleophilic partner in such a reaction.

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination from the palladium center to yield the N-aryl product and regenerate the Pd(0) catalyst. nih.gov

Table 2: Illustrative Buchwald-Hartwig Reaction with a Cyclopropylamine Derivative

| Catalyst | Ligand | Base | Solvent | Aryl Halide | Amine | Product |

|---|

This table is illustrative and based on general conditions for Buchwald-Hartwig amination.

The Suzuki-Miyaura cross-coupling is another pivotal palladium-catalyzed reaction for C-C bond formation, typically involving an organoboron compound and an organic halide. researchgate.netmdpi.commdpi.com While the parent 1-(phenoxymethyl)cyclopropan-1-amine is not a direct partner in a standard Suzuki coupling, derivatives of it, for instance, a halogenated version of the phenoxy group, could potentially undergo such reactions.

Direct C-H functionalization is a highly desirable transformation that avoids the need for pre-functionalized substrates. The amine and phenoxy groups in 1-(phenoxymethyl)cyclopropan-1-amine could potentially act as directing groups to achieve site-selective C-H activation. magtech.com.cn

The amine group, after conversion to an amide or another suitable directing group, can direct the metal catalyst to activate a specific C-H bond, often in the ortho position of an aromatic ring or at a specific position on an alkyl chain. Research on N-cyclopropylamides has demonstrated that a directing group on the nitrogen can facilitate site-selective and stereoselective C-H functionalization of the cyclopropane ring. researchgate.netnih.gov

Similarly, the oxygen atom of the phenoxy group could direct a transition metal catalyst to functionalize the ortho C-H bonds of the phenyl ring. Palladium-catalyzed C-O bond activation is a related area of study that has seen significant advances. rsc.org

Table 3: Potential Sites for Directed C-H Functionalization

| Directing Group | Potential Site of C-H Activation | Metal Catalyst (Example) |

|---|---|---|

| Amine (as an amide) | Cyclopropyl (B3062369) C-H or Phenoxy ortho C-H | Palladium, Rhodium nih.gov |

Photoinduced and Electron Transfer Pathways

Photoinduced electron transfer (PET) processes involve the transfer of an electron from a donor molecule to an acceptor molecule upon photoexcitation. The amine group in 1-(phenoxymethyl)cyclopropan-1-amine can act as an electron donor in the presence of a suitable photosensitizer.

Studies on other cyclopropylamines have shown that photoinduced electron transfer can lead to the formation of a radical cation of the amine. rsc.orgnih.gov The subsequent fate of this radical cation can involve various pathways, including C-C bond cleavage of the strained cyclopropane ring. The dynamics of these processes are often complex and can be influenced by the solvent and the specific electronic properties of the molecules involved. rsc.orgnih.gov

Excitation of a photosensitizer (Sens) to its excited state (Sens*).

Electron transfer from the amine (D) to the excited sensitizer (B1316253) to form a radical ion pair [D•⁺ Sens•⁻].

Subsequent chemical reactions of the amine radical cation, potentially leading to ring-opening or other transformations.

Back electron transfer to regenerate the ground state molecules can also occur.

The efficiency and outcome of such photoinduced reactions are highly dependent on the redox potentials of the donor and acceptor, as well as the stability of the resulting radical ions.

Conformational Analysis and Spectroscopic Characterization Methodologies of 1 Phenoxymethyl Cyclopropan 1 Amine Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 1-(Phenoxymethyl)cyclopropan-1-amine (B3281886) hydrochloride is established using a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The protons of the cyclopropane (B1198618) ring are expected to appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm) due to their unique strained environment and complex spin-spin coupling (geminal and cis/trans vicinal couplings). The methylene (B1212753) protons of the phenoxymethyl (B101242) group (-CH₂-O-) would likely resonate as a singlet or AB quartet around 4.0-4.5 ppm. The aromatic protons of the phenyl group would appear in the downfield region (around 6.8-7.5 ppm). The amine proton (as part of the hydrochloride salt, -NH₃⁺) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The quaternary carbon of the cyclopropane ring attached to the amine and phenoxymethyl groups (C1) would appear at a characteristic chemical shift. The methylene carbons of the cyclopropane ring (C2 and C3) would resonate at high field, characteristic of strained rings. The methylene carbon of the phenoxymethyl group and the aromatic carbons would be found at their expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Phenoxymethyl)cyclopropan-1-amine Hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropane CH₂ | 0.5 - 1.5 (m) | 15 - 25 |

| Cyclopropane C1 | - | 35 - 45 |

| -CH₂-O- | 4.0 - 4.5 (s) | 70 - 80 |

| Aromatic CH | 6.8 - 7.5 (m) | 115 - 130 |

| Aromatic C-O | - | 155 - 160 |

| -NH₃⁺ | Variable (broad s) | - |

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact molecular weight and elemental composition of the compound. nih.govfda.gov For 1-(Phenoxymethyl)cyclopropan-1-amine (the free base), the expected exact mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, through the characteristic loss of the phenoxy group or cleavage of the cyclopropane ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. docbrown.info Key vibrational bands would be expected for the N-H stretching of the ammonium (B1175870) salt (a broad band around 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹). youtube.com The presence of the cyclopropane ring may also give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹.

Conformational Preferences and Dynamics of the Cyclopropylamine (B47189) Ring System

The cyclopropane ring itself is rigid and planar. libretexts.org However, the molecule possesses conformational flexibility primarily due to rotation around the C1-C(methylene) bond and the C1-N bond.

The conformation of the amino group in cyclopropylamines has been a subject of theoretical and experimental studies. researchgate.netnih.govaip.orgnih.gov For cyclopropylamine itself, two main conformers are considered: a trans (or anti) conformer where the amino group bisects the opposite C-C bond of the ring, and a gauche (or syn) conformer. Theoretical calculations often show the existence of both trans and gauche conformers, with small energy differences between them. aip.org The barrier to rotation around the C-N bond is relatively low, allowing for rapid interconversion between these conformers at room temperature. The presence of the bulky phenoxymethyl substituent at the C1 position would introduce significant steric interactions, likely favoring a conformation that minimizes steric clash between the substituent and the amino group.

Influence of Phenoxymethyl Substitution on Molecular Geometry and Electronic Distribution

The substitution on a cyclopropane ring significantly perturbs its geometry and electronic structure. smu.edu The cyclopropane ring is known for its high degree of s-character in the C-H bonds and p-character in the C-C bonds, leading to what are often described as "bent" or "banana" bonds. libretexts.org

The electronic distribution is also altered. The electron-withdrawing nature of the substituent can polarize the C1 carbon, affecting its reactivity and the acidity of the neighboring N-H protons of the ammonium group.

Chiroptical Properties and Stereochemical Assignments

The C1 carbon of 1-(Phenoxymethyl)cyclopropan-1-amine is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for characterizing these enantiomers. nih.govrsc.orgresearchgate.netnih.govresearchgate.net

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The aromatic chromophore (the phenyl ring) would give rise to characteristic CD signals (Cotton effects) that are directly related to the absolute configuration of the stereocenter. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. VCD spectra provide a rich fingerprint of the stereochemistry of the entire molecule. By comparing experimental VCD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration can be unambiguously assigned. mdpi.com

These chiroptical methods, in conjunction with computational modeling, provide a powerful, non-destructive means for the stereochemical assignment of chiral cyclopropylamine derivatives. rsc.org

Computational and Theoretical Studies on 1 Phenoxymethyl Cyclopropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to provide detailed information about the electronic distribution and energy of the molecule.

For 1-(phenoxymethyl)cyclopropan-1-amine (B3281886), such calculations would elucidate its three-dimensional geometry, identifying the most stable arrangement of its atoms in space. Key energetic properties like the heat of formation and strain energy of the cyclopropane (B1198618) ring could be determined. Furthermore, the electronic properties, including the dipole moment and the distribution of electron density, would be quantified. This information is crucial for understanding the molecule's polarity and how it might interact with its environment.

A critical aspect of these calculations is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are indicative of the molecule's ability to donate or accept electrons, respectively, and the HOMO-LUMO energy gap is a key indicator of its chemical reactivity and stability.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Heat of Formation (gas phase) | --- | Thermodynamic stability |

| Dipole Moment | --- | Polarity and intermolecular interactions |

| HOMO Energy | --- | Electron-donating ability |

| LUMO Energy | --- | Electron-accepting ability |

Density Functional Theory (DFT) Applications in Predicting Reactivity and Properties

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a powerful tool for predicting the reactivity and properties of molecules. DFT calculations are often used to study compounds with similar structural motifs, such as phenoxymethyl (B101242) and cyclopropylamine (B47189) derivatives. nih.govnih.govrsc.org DFT focuses on the electron density as the fundamental property to determine the ground-state energy of a system.

For 1-(phenoxymethyl)cyclopropan-1-amine, DFT could be employed to calculate a range of "reactivity descriptors." These descriptors, such as chemical potential, hardness, and softness, provide a quantitative measure of the molecule's reactivity. The Fukui function, another DFT-derived concept, can be used to predict the most likely sites for nucleophilic and electrophilic attack within the molecule. This would allow for a detailed understanding of which atoms are most susceptible to reaction.

Moreover, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies (infrared and Raman spectra), as well as NMR chemical shifts, can be calculated and compared with experimental data to confirm the molecular structure and assign spectral features.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to investigate the mechanism of chemical reactions. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

In the context of 1-(phenoxymethyl)cyclopropan-1-amine, this modeling could be applied to understand its synthesis or potential degradation pathways. For instance, the mechanism of the amination of a cyclopropane precursor could be elucidated. By mapping the potential energy surface of the reaction, the structures of reactants, transition states, and products can be determined, providing a detailed, step-by-step picture of the chemical transformation. This understanding is invaluable for optimizing reaction conditions to improve yield and minimize byproducts. Theoretical studies on related cyclopropylamine derivatives have utilized such methods to explore reaction mechanisms. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves, flexes, and changes its shape.

For a flexible molecule like 1-(phenoxymethyl)cyclopropan-1-amine, which has several rotatable bonds, MD simulations would be crucial for exploring its conformational landscape. These simulations would identify the different low-energy conformations (rotamers) that the molecule can adopt and the energetic barriers between them. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. Studies on related cyclopropylamine and phenoxy derivatives have successfully employed MD simulations to understand their dynamic behavior and stability. nih.govnih.gov

Table 3: Potential Conformational Analysis Data from MD Simulations

| Dihedral Angle | Description | Predicted Stable Conformations |

|---|---|---|

| C-O-C-C | Rotation around the ether linkage | --- |

In Silico Prediction of Interactions with Biological Macromolecules (Focus on binding mechanisms and chemical pathways)

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might interact with a biological macromolecule, such as a protein or enzyme. These computational techniques "dock" the ligand (the small molecule) into the binding site of the receptor (the macromolecule) to predict the preferred binding orientation and affinity.

For 1-(phenoxymethyl)cyclopropan-1-amine, molecular docking studies could be performed against various biological targets to hypothesize its potential pharmacological activity. The simulations would identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This provides insights into the binding mechanism at an atomic level. Such in silico approaches have been applied to derivatives containing phenoxymethyl and cyclopropylamine groups to explore their potential as therapeutic agents. nih.govnih.govresearchgate.net

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted complex over time, providing a more dynamic and realistic view of the binding event. These simulations can also help to elucidate the chemical pathways that might be involved in the molecule's mechanism of action.

Table 4: Illustrative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Monoamine Oxidase A | --- | --- | Hydrogen bonding, hydrophobic interactions |

1 Phenoxymethyl Cyclopropan 1 Amine As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

Theoretically, 1-(phenoxymethyl)cyclopropan-1-amine (B3281886) hydrochloride can serve as a key starting material in multi-step synthetic sequences. The primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, alkylation, and arylation reactions. These reactions would enable the incorporation of the phenoxymethylcyclopropane moiety into larger, more structurally diverse molecules. The cyclopropane (B1198618) ring itself can influence the conformational rigidity and metabolic stability of a target molecule, properties that are often desirable in drug discovery.

Scaffold for Novel Chemical Libraries

In the field of drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of identifying new therapeutic agents. The core structure of 1-(phenoxymethyl)cyclopropan-1-amine is a suitable scaffold for such libraries. Through combinatorial chemistry approaches, the primary amine can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to rapidly generate a large library of derivatives. Each derivative would possess the common phenoxymethylcyclopropane core but differ in the substituent attached to the amine, allowing for a systematic exploration of structure-activity relationships.

Development of Chemical Probes and Mechanistic Tools

Chemical probes are essential tools for dissecting biological pathways and understanding the mechanisms of action of enzymes and receptors. Derivatives of 1-(phenoxymethyl)cyclopropan-1-amine could be synthesized to function as such probes. For instance, by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the molecule, researchers could potentially track its localization within cells or identify its biological targets. Furthermore, modifications to the phenoxy group or the cyclopropane ring could be made to create analogs that act as specific inhibitors or activators of biological targets, thereby helping to elucidate their function.

Applications in Agrochemical and Specialty Chemical Synthesis (focused on the chemical process)

The incorporation of cyclopropane rings is a known strategy in the design of modern agrochemicals, often imparting increased potency and favorable metabolic profiles. The chemical process for utilizing 1-(phenoxymethyl)cyclopropan-1-amine hydrochloride in this context would likely involve its reaction with other key intermediates to form the final active ingredient. For example, the amine could be used to displace a leaving group on a heterocyclic core, a common structural motif in many pesticides and herbicides. In the realm of specialty chemicals, this compound could be used to synthesize unique monomers for polymerization or as a building block for materials with specific optical or electronic properties.

Future Perspectives and Emerging Research Avenues for 1 Phenoxymethyl Cyclopropan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for cyclopropylamine (B47189) derivatives in pharmaceuticals and agrochemicals is a primary driver for the development of more sustainable and efficient synthetic methods. 360iresearch.comcredenceresearch.com Traditional multi-step syntheses often suffer from low atom economy, high energy consumption, and the generation of significant waste. globethesis.com Future research is increasingly directed towards green chemistry principles to address these limitations.

Key areas of development include:

Catalytic Systems: Innovations in catalysis are expected to provide more direct and selective routes to cyclopropylamines. This includes the development of metal-catalyzed reactions for C-H functionalization and asymmetric catalysis to produce specific stereoisomers, which is crucial for biological activity. researchgate.net

Flow Chemistry: Continuous flow processes offer advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. The integration of flow chemistry for the synthesis of 1-(phenoxymethyl)cyclopropan-1-amine (B3281886) and its derivatives could lead to more efficient and reproducible manufacturing.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a promising avenue for green synthesis. longdom.org Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing byproducts.

Electro-organic Synthesis: Electrochemical methods represent a sustainable alternative to conventional reagent-based redox reactions. researchgate.net An electro-induced Hofmann rearrangement, for instance, has been demonstrated as a practical method for converting cyclopropyl (B3062369) amides into cyclopropylamines, avoiding harsh reagents. researchgate.net

Recent advancements have focused on simplifying traditional routes. For example, modifications to the Hofmann degradation process for cyclopropanecarboxamide (B1202528) have included water recycling, which reduces wastewater by 40%. globethesis.com Similarly, solvent-free ammonolysis of methyl cyclopropanecarboxylate (B1236923) has been shown to accelerate reaction velocity and reduce reaction times by 20-30%. globethesis.com These approaches signify a broader trend towards minimizing environmental impact while improving efficiency. credenceresearch.com

Table 1: Comparison of Synthetic Methodologies for Cyclopropylamines

| Methodology | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Often involves multiple steps, high waste, low atom economy. globethesis.com |

| Catalytic Methods | High selectivity, potential for asymmetry. researchgate.net | Catalyst cost and removal. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. longdom.org | Enzyme stability and cost. |

| Electrosynthesis | Sustainable, avoids harsh reagents. researchgate.net | Specialized equipment required. |

Exploration of Unprecedented Reactivity Patterns

The strained three-membered ring of 1-(phenoxymethyl)cyclopropan-1-amine is a reservoir of chemical potential, enabling a variety of transformations not accessible to unstrained aliphatic amines. longdom.org Future research will focus on harnessing this reactivity to construct novel molecular architectures.

Key research avenues include:

Ring-Opening Reactions: The cleavage of the C-C single bonds in the cyclopropane (B1198618) ring is a powerful strategy for generating linear structures or participating in cycloaddition reactions. acs.orgacs.org The nitrogen atom in cyclopropylamines can direct and facilitate these ring-opening events, leading to the formation of 1,3-dipoles or radical intermediates. acs.orgliverpool.ac.uk For example, N-aryl cyclopropylamines can undergo formal [3+2] photocycloaddition reactions with olefins to produce enantioenriched cyclopentylamines. rsc.orgchemrxiv.org

Strain-Release Driven Reactions: The inherent energy of the strained ring can be exploited to drive reactions. Methodologies based on thermal rearrangements or transition metal-assisted ring openings are being explored to create complex scaffolds from simple cyclopropylamine precursors. acs.orgresearchgate.net

Donor-Acceptor Systems: The combination of the electron-donating amine group with an electron-withdrawing group elsewhere on the cyclopropane ring creates a "donor-acceptor" cyclopropane. These systems are highly polarized and prone to cleavage, making them versatile intermediates for synthesizing γ-amino acid derivatives and other complex molecules. acs.org

The reactivity of the cyclopropylamine moiety allows it to serve as a synthetic intermediate for a diverse array of valuable compounds. nih.gov For instance, the selective cleavage of C-C bonds has been exploited in polar, pericyclic, and radical-based reactions, demonstrating the versatility of this structural motif. acs.org

Advanced Computational Insights for Design and Prediction

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.net For the chemistry of 1-(phenoxymethyl)cyclopropan-1-amine, these methods offer powerful capabilities for predicting reactivity, designing novel derivatives with desired properties, and elucidating complex reaction mechanisms.

Emerging applications include:

Structure-Based Design: Computational tools allow for the rational design of new molecules. By modeling the interaction of potential derivatives with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest likelihood of desired activity. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. researchgate.net Computational models can assess the drug-likeness of novel 1-(phenoxymethyl)cyclopropan-1-amine derivatives early in the design phase, reducing the time and cost associated with experimental screening. nih.gov

Mechanism Elucidation: Density Functional Theory (DFT) calculations and other computational methods can provide detailed insights into reaction pathways. rsc.org This understanding can help chemists optimize reaction conditions and predict the outcomes of new transformations, accelerating the discovery of unprecedented reactivity patterns. rsc.org

For example, computational studies have been used to understand the mechanism of chiral H-bonding catalysis in asymmetric photocycloaddition reactions of cyclopropylamines. rsc.org These theoretical insights are critical for developing more efficient and selective synthetic methods.

Table 2: Applications of Computational Chemistry in Cyclopropylamine Research

| Application Area | Computational Tool/Method | Objective |

| Drug Design | Molecular Docking | Predict binding affinity and orientation of ligands to a target protein. researchgate.net |

| Property Prediction | QSAR, ADMET models | Estimate physicochemical and pharmacokinetic properties. nih.govresearchgate.net |

| Reactivity Studies | DFT Calculations | Elucidate reaction mechanisms and transition states. rsc.org |

| Virtual Screening | High-throughput docking | Screen large virtual libraries of compounds for potential activity. researchgate.net |

Integration in Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new bioactive compounds based on the 1-(phenoxymethyl)cyclopropan-1-amine scaffold, the integration of its chemistry with automated synthesis and high-throughput screening (HTS) is essential.

Future directions in this area involve:

Automated Parallel Synthesis: Automated platforms can rapidly generate large libraries of chemical compounds. researchgate.netresearchgate.net By developing robust synthetic routes compatible with automation, researchers can efficiently create hundreds or thousands of derivatives of 1-(phenoxymethyl)cyclopropan-1-amine, each with unique peripheral modifications. researchgate.netchemrxiv.org This allows for a systematic exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS techniques can be used to rapidly screen them for biological activity against a wide range of targets. springernature.comnih.gov This combination of automated synthesis and HTS dramatically increases the efficiency of identifying "hit" compounds for further development in pharmaceutical or agrochemical applications. thermofisher.comku.edu

Miniaturization and Nanoscale Synthesis: Performing reactions on a nanoscale reduces the consumption of reagents and solvents, making the process more cost-effective and environmentally friendly. nih.gov Automated, non-contact dispensing technologies enable the precise handling of nanoliter volumes, facilitating the creation of large and diverse compound libraries in a miniaturized format. nih.gov

The development of modular, iterative synthetic approaches is particularly well-suited for automation. chemrxiv.org Such strategies, where building blocks are assembled using a standardized set of reactions, can streamline the production of compound libraries and accelerate the discovery of new functional molecules. chemrxiv.org

Q & A

Basic Questions

Q. What are the key steps in synthesizing 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride, and how can purity be ensured?

- Synthesis Protocol :

- Cyclopropanation : React phenoxymethylamine with a cyclopropane-forming agent (e.g., diazo compounds) under rhodium or copper catalysis to generate the cyclopropyl intermediate .

- Salt Formation : Treat the free amine with concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Purity Assurance :

- Use column chromatography (silica gel, eluting with MeOH/DCM) or recrystallization (ethanol/water) for purification.

- Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, Cl) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- 1H/13C NMR :

- Cyclopropane Ring : Look for characteristic splitting patterns (e.g., ABX systems) in the 1H NMR (δ 1.2–1.8 ppm) and cyclopropane carbons in 13C NMR (δ 10–20 ppm) .

- Phenoxymethyl Group : Aromatic protons (δ 6.8–7.5 ppm) and methine proton adjacent to oxygen (δ 4.5–5.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern matching the molecular formula (C10H13ClNO) .

Q. What are the optimal storage conditions to maintain the compound’s stability, and how can decomposition be monitored?

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .

- Stability Monitoring :

- Periodic TLC or HPLC analysis to detect hydrolysis by-products (e.g., free amine or phenoxymethyl derivatives).

- Karl Fischer titration to monitor moisture ingress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in the synthesis?

- Parameter Optimization :

- Temperature : Lower cyclopropanation temperatures (0–5°C) reduce side reactions (e.g., ring-opening) .

- Catalyst Loading : Rhodium(II) acetate (2 mol%) balances cost and efficiency .

- By-Product Mitigation :

- Use scavengers (e.g., molecular sieves) to trap excess diazo compounds.

- Employ flow chemistry for precise control of reaction kinetics .

Q. What computational modeling approaches predict the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking :

- Simulate binding to serotonin receptors (e.g., 5-HT2C) using AutoDock Vina, focusing on cyclopropane’s conformational rigidity .

Q. How can enantiomeric purity be assessed if stereoisomers are present, and what chiral separation methods are applicable?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from DFT-optimized structures .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data obtained from different assay conditions?

- Methodological Harmonization :

- Standardize assay parameters (e.g., cell line, incubation time, compound concentration) across studies .

- Meta-Analysis :

- Use statistical tools (e.g., ANOVA) to identify outliers and correlate activity trends with structural features (e.g., substituent electronic effects) .

- Orthogonal Validation :

- Confirm activity via independent assays (e.g., radioligand binding vs. functional cAMP assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.